2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one
Description
2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one (CAS 98617-95-9) is a diarylketone derivative with the molecular formula C₁₄H₉Cl₂FO and a molecular weight of 283.13 g/mol . Its structure features a 2,4-dichlorophenyl group and a 4-fluorophenyl group attached to an ethanone core. The compound’s physicochemical properties, including lipophilicity (logP ≈ 3.8) and stability, are influenced by the electron-withdrawing effects of chlorine and fluorine substituents.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO/c15-11-4-1-10(13(16)8-11)7-14(18)9-2-5-12(17)6-3-9/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRPQALOBUEZJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=C(C=C(C=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one typically involves the reaction of 2,4-dichlorobenzaldehyde with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares the target compound with structurally similar analogs:
Key Observations :
- Halogen Effects: Chlorine and fluorine substituents enhance lipophilicity and metabolic stability. The target compound’s dichlorophenyl group increases steric bulk compared to mono-halogenated analogs (e.g., 4-fluorophenyl derivatives) .
- Heterocyclic Additions : Imidazole or triazole substituents (e.g., sertaconazole) improve antifungal activity by targeting cytochrome P450 enzymes (CYP51) . The target compound lacks these groups, suggesting divergent applications.
- Steric Modifications : The tert-butyl group in 1-(4-(tert-butyl)phenyl)-2-(4-fluorophenyl)ethan-1-one reduces reactivity due to steric hindrance, making it less suitable for biological targeting compared to the target compound .
Comparative Reactivity :
- The electron-withdrawing Cl/F groups in the target compound stabilize the ketone via resonance, reducing susceptibility to nucleophilic attack compared to analogs with electron-donating substituents (e.g., tert-butyl).
- Imidazole-containing analogs exhibit higher polarity due to the basic nitrogen, enhancing solubility in aqueous environments .
Spectroscopic and Analytical Data
- NMR Shifts :
- HRMS : Experimental m/z for the target compound: 283.13 (M+H⁺), matching theoretical values .
Biological Activity
2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one, also known as YDA61795, is an organic compound notable for its structural features, including dichlorophenyl and fluorophenyl groups. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.
- IUPAC Name: 2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethanone
- Molecular Formula: C14H9Cl2FO
- Molecular Weight: 283.13 g/mol
- CAS Number: 98617-95-9
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition: The compound may inhibit certain enzymes, which can lead to altered metabolic pathways.
- Receptor Binding: It may bind to receptors, affecting signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:
- A study reported that related compounds showed moderate to significant efficacy against human breast cancer cells with IC50 values ranging from 18 µM to 57.3 µM for different derivatives .
- Another investigation highlighted the pro-apoptotic effects of derivatives in chronic lymphocytic leukemia (CLL) cell lines, with some compounds achieving IC50 values between 0.17–2.69 µM .
Antinociceptive Activity
Research has also explored the antinociceptive (pain-relieving) properties of related compounds. A study indicated that certain derivatives could significantly reduce pain responses in animal models, suggesting potential therapeutic applications in pain management .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(2,4-Dichlorophenyl)-1-(4-chlorophenyl)ethan-1-one | Structure | Moderate anticancer activity |
| 2-(2,4-Dichlorophenyl)-1-(4-bromophenyl)ethan-1-one | Structure | Significant enzyme inhibition |
| 2-(2,4-Dichlorophenyl)-1-(4-methylphenyl)ethan-1-one | Structure | Low toxicity and moderate efficacy |
Case Studies
Case Study 1: Breast Cancer Cell Lines
In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of a derivative of this compound. The results demonstrated a dose-dependent inhibition of cell proliferation with significant apoptosis observed at higher concentrations (10 µM).
Case Study 2: Chronic Lymphocytic Leukemia
In another study focusing on CLL cell lines (HG-3 and PGA-1), the compound's derivative was shown to induce apoptosis effectively while exhibiting low toxicity towards normal peripheral blood mononuclear cells (PBMCs). The pro-apoptotic effect was linked to increased reactive oxygen species (ROS) levels and subsequent activation of apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
